molecular formula C11H17FN2O3Si B13405352 Ftorafur, TMS

Ftorafur, TMS

Cat. No.: B13405352
M. Wt: 272.35 g/mol
InChI Key: STWOABMRTGNUOL-UHFFFAOYSA-N
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Description

Ftorafur, also known as tegafur, is a chemotherapeutic agent used primarily in the treatment of cancer. It is a prodrug of 5-fluorouracil, which means it is metabolized in the body to produce the active anticancer compound 5-fluorouracil. Ftorafur was first synthesized in the Soviet Union in 1966 as part of a program to develop fluorinated pyrimidines with improved therapeutic indices over 5-fluorouracil .

Preparation Methods

Chemical Reactions Analysis

Ftorafur undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products.

    Reduction: Reduction reactions can convert ftorafur into different reduced forms.

    Substitution: Ftorafur can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Ftorafur has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ftorafur exerts its effects by being metabolized into 5-fluorouracil in the body. 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The molecular targets and pathways involved include the inhibition of RNA synthesis and function, incorporation into DNA, and the inhibition of thymidylate synthase activity .

Comparison with Similar Compounds

Ftorafur is similar to other fluoropyrimidines such as 5-fluorouracil and 5-fluorodeoxyuridine. it has a unique profile due to its reduced toxicity and different pharmacokinetics. Unlike 5-fluorouracil, ftorafur has less myelosuppression and can be administered orally, making it more convenient for patients . Other similar compounds include capecitabine and floxuridine, which also serve as prodrugs of 5-fluorouracil .

Properties

Molecular Formula

C11H17FN2O3Si

Molecular Weight

272.35 g/mol

IUPAC Name

5-fluoro-1-(oxolan-2-yl)-4-trimethylsilyloxypyrimidin-2-one

InChI

InChI=1S/C11H17FN2O3Si/c1-18(2,3)17-10-8(12)7-14(11(15)13-10)9-5-4-6-16-9/h7,9H,4-6H2,1-3H3

InChI Key

STWOABMRTGNUOL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC(=O)N(C=C1F)C2CCCO2

Origin of Product

United States

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